molecular formula C7H13N3 B1419978 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1017783-02-6

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No. B1419978
M. Wt: 139.2 g/mol
InChI Key: UECWYYHRNMAMOT-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine” is a chemical compound with the empirical formula C8H15N3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and four hydrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine” is characterized by a pyrazole ring attached to a propylamine group . The pyrazole ring contains two nitrogen atoms, one of which bears a methyl group .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is utilized in the synthesis and characterization of pyrazole derivatives. These derivatives have been investigated for their antitumor, antifungal, and antibacterial activities. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields various N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amines and related compounds. These compounds have shown biological activity against breast cancer and microbes, as confirmed by theoretical and experimental studies, including X-ray crystallography and spectroscopic methods (Titi et al., 2020).

Polymerization Catalysts

This compound also plays a role in the synthesis of metal complexes that act as catalysts in polymerization processes. For example, mononuclear Co(II), Zn(II), and Cd(II) complexes derived from N,N',N-bidentate or tridentate N,N',N-bis((1H-pyrazol-1-yl)methyl)amines have been synthesized and characterized. These complexes have shown the ability to polymerize methyl methacrylate into poly(methylmethacrylate) with high molecular weight and specific stereochemistry (Shin et al., 2016).

Antibacterial Activity

In addition to the above applications, pyrazole Schiff bases derived from compounds like 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine have been studied for their structural properties and antibacterial activity. These compounds exhibit significant inhibitory effects against C. albicans and Gram-negative bacteria, suggesting their potential as antibacterial agents (Feng et al., 2018).

Material Modification

Furthermore, radiation-induced hydrogels modified with amine compounds, including pyrazole derivatives, have shown improved swelling properties and thermal stability. These modified polymers exhibit promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Environmental Applications

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine-derived compounds have also been investigated for their environmental applications, such as in the synthesis of polymers from CO2 and cyclohexene oxide. Zinc(II) complexes containing pyrazolyl compounds have been found to catalyze the copolymerization of CO2 and cyclohexene oxide, producing polymers with moderate molecular weights and high selectivity (Matiwane et al., 2020).

Future Directions

The future directions for research on “1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)3-7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWYYHRNMAMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288252
Record name α,1-Dimethyl-1H-pyrazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

CAS RN

1017783-02-6
Record name α,1-Dimethyl-1H-pyrazole-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017783-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,1-Dimethyl-1H-pyrazole-4-ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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